8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial production methods often employ green chemistry principles, such as using microwave irradiation, ionic liquids, or ultrasound to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by:
Inhibiting Enzymes: They can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Intercalating DNA: Some quinoline derivatives intercalate into DNA, disrupting its function and leading to apoptosis.
Modulating Receptors: They can modulate various receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Known for its antimicrobial properties.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Widely used as a chelating agent and in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
8-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(21)22)11-7-5-8-14(19)17(11)20-15/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXFRLOEDOQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.